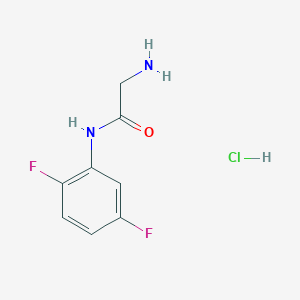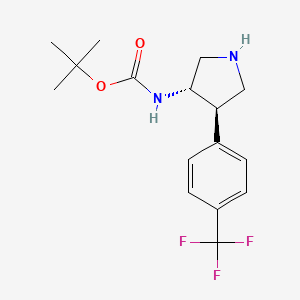![molecular formula C12H17Cl2NO B1419723 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1185297-64-6](/img/structure/B1419723.png)
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride
Descripción general
Descripción
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride, also known as 3-CMPH, is an important organic compound used in a variety of scientific research applications. It is an intermediate in the synthesis of a variety of compounds including pharmaceuticals and agrochemicals. 3-CMPH has a wide range of uses in the laboratory, from the synthesis of complex molecules to the analysis of biological samples.
Aplicaciones Científicas De Investigación
Metabolic Activity in Obese Rats
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride shows significant metabolic activity in obese rats. When administered chronically, it leads to reduced food intake and weight gain in obese (fa/fa) rats. This is accompanied by an increase in free fatty acid concentration in these rats after a 12-day treatment (Massicot, Steiner, & Godfroid, 1985).
Effect on Feeding Behavior and Obesity
This compound has been tested for its effect on feeding behavior, showing that it affects the satiety center by reducing gold thioglucose-induced obesity in mice. This substance is characterized by low toxicity and lacks psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).
Lipolytic Effects
Research indicates that 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride, at increasing doses, leads to a dose-dependent increase in glycerol release from white adipocytes or brown adipose tissue. This suggests its potential role in stimulating lipolysis (Massicot, Falcou, Steiner, & Godfroid, 1986).
Energy Expenditure Activation
The compound is also known for activating energy expenditure in normal rats. It increases resting oxygen consumption (VO2) and overall energy expenditure, which in turn leads to reduced body weight gain and food intake. It is suggested that this compound stimulates mitochondrial oxygen consumption by partial uncoupling of respiration from ATP synthesis (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Anti-Obesity Activity
In mice treated with gold thioglucose, 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride demonstrates potent anti-obesity activity. It reduces weight gain through a reduction in body fat and a decrease in metabolic efficiency. Its effects are more pronounced in obese mice compared to lean models, indicating its potential as an anti-obesity agent (Massicot, Arapis, Falcou, Apfelbaum, & Godfroid, 1986).
Propiedades
IUPAC Name |
3-[(3-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10;/h1,4-5,7,10,14H,2-3,6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIQUQBFERUTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



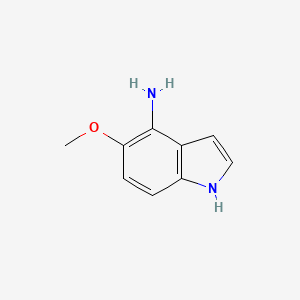
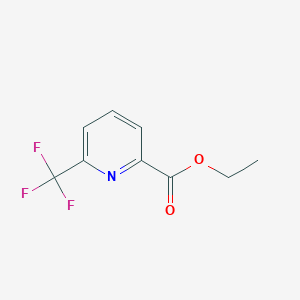
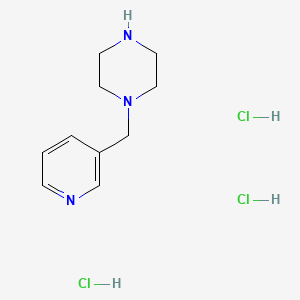
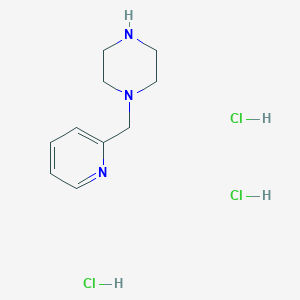
![N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide](/img/structure/B1419649.png)
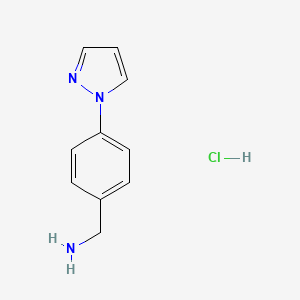
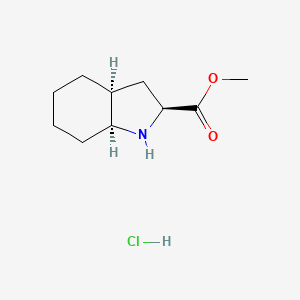
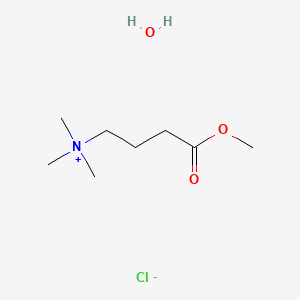
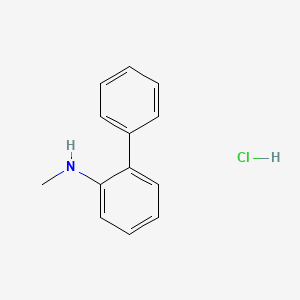
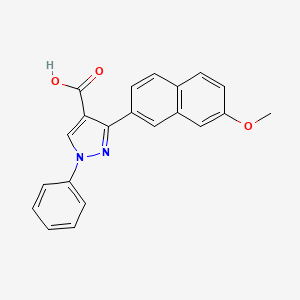
![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)
![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)
